molecular formula C18H20FN3O4 B7728980 Ofloxacin CAS No. 83380-47-6

Ofloxacin

Cat. No. B7728980
CAS RN: 83380-47-6
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-UHFFFAOYSA-N
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Description

Ofloxacin is a fluoroquinolone antibiotic used to treat bacterial infections . It is a synthetic antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Synthesis Analysis

This compound has been synthesized as a prodrug by reacting with chloromethylacetate, 1-chloroethylacetate, and 1-chloroethylethylcarbonate in acetonitrile . The carboxylic group at the C3 position of this compound has also been replaced by an amide group through an ester aminolysis reaction .


Molecular Structure Analysis

The this compound molecule has a tricyclic ring structure with a methyl group attached to the asymmetric carbon at the C-3 position on the oxazine ring . It is a racemic mixture, consisting of 50% levthis compound and 50% of its mirror image or enantiomer dextrthis compound .


Chemical Reactions Analysis

This compound interacts with the surface of Gr/GCE via both hydrogen bonding and coulomb electrostatic forces . It has been revealed that •OH radicals contribute majorly to the this compound degradation reaction .

Scientific Research Applications

  • Antimicrobial Activity and Pharmacology : Ofloxacin is effective against aerobic Gram-negative and Gram-positive bacteria, with efficient penetration into body tissues and fluids. It is suitable for oral and intravenous administration in treating a range of infections, demonstrating effectiveness comparable to standard treatments and fewer drug interactions (Todd & Faulds, 1991).

  • Chemiluminescence Detection Methods : Techniques for determining this compound levels involve direct oxidation and enhancement of emission from specific reactions. These methods are crucial for monitoring this compound concentrations in clinical settings (Francis & Adcock, 2005).

  • Clinical Trials and Drug Applications : Extensive clinical trials have demonstrated this compound's efficacy in treating skin, soft tissue, urinary tract, and respiratory tract infections. It shows minimal side effects and is less prone to resistance development (Sanders, 1992).

  • Treatment of Microbial Keratitis : this compound has been used successfully as monotherapy for microbial keratitis, showing favorable outcomes compared to conventional therapies and with reduced toxicity (Pavesio et al., 1996).

  • Electroanalytical Determination in Urine Samples : A study on the development of hexagonal-shaped zinc-doped cobalt oxide for the electroanalytical determination of this compound in urine samples highlights its importance in medical diagnostics (Manjula et al., 2021).

  • Use in Post-Sinus Surgery Rhinosinusitis : Topical this compound application has been evaluated for its efficacy in treating bacterial biofilms in chronic rhinosinusitis post-sinus surgery (Bakshi, 2016).

  • Pulmonary Tuberculosis Treatment : this compound has been used in treating chronic cavitary lung tuberculosis, showing effectiveness in reducing tubercle bacilli and achieving negative conversion in some patients (Tsukamura et al., 2015).

  • Transdermal Drug Delivery System : A study on the development of a gellified emulsion of this compound for transdermal drug delivery indicates its potential in enhancing drug bioavailability and controlled release (Jagdale & Pawar, 2017).

  • Physicochemical and Thermal Properties : Research on the impact of the Trivedi Effect® on this compound’s properties suggests potential improvements in solubility, bioavailability, and thermal stability (Branton et al., 2018).

  • Benefit-Risk Assessment in Ear Infection : this compound otic solution has been found effective in treating ear infections, with minimal adverse effects and no reported ototoxicity (Wai & Tong, 2003).

Mechanism of Action

Target of Action

Ofloxacin, a synthetic fluoroquinolone antibacterial agent, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for preventing the excessive supercoiling of DNA during replication or transcription .

Mode of Action

This compound inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, it prevents the untwisting required to replicate one DNA double helix into two . This inhibition halts DNA replication, thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This action disrupts the bacterial cell’s ability to reproduce, leading to cell death .

Pharmacokinetics

This compound exhibits high bioavailability, with absorption rates ranging from 85% to 95% . It is well-distributed in body tissues and fluids . The elimination half-life of this compound is approximately 8-9 hours . The pharmacokinetics of this compound are characterized by almost complete bioavailability, peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial cell division, leading to cell death . This makes this compound effective against a broad spectrum of bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s absorption and distribution . Additionally, the presence of other ions in the water, such as Fe3+ and NH4+, can significantly promote the degradation of this compound . Conversely, substances like humic acid can significantly inhibit it .

Safety and Hazards

Ofloxacin should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting their function, this compound thereby inhibits normal cell division .

Cellular Effects

This compound is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is used in the treatment of bacterial infections such as pneumonia, cellulitis, urinary tract infections, prostatitis, plague, and certain types of infectious diarrhea .

Molecular Mechanism

This compound is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two . Notably, the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Temporal Effects in Laboratory Settings

The lack of ototoxic effect from this compound, even in the concentration higher than 0.3%, has been demonstrated in animal studies . In the clinical setting, no increase in bone-conduction threshold has been shown after the treatment of topical this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown to have a low rate of adverse drug reactions . Adverse reactions to this compound were generally mild .

Metabolic Pathways

This compound is involved in the metabolic pathways that interact with DNA gyrase and toposiomerase IV . These enzymes are crucial for the replication and transcription of DNA, and their inhibition by this compound leads to the halting of these processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues via absorption. It has good oral absorption, enhanced antimicrobial activity, improved pharmacokinetic profile, and limited adverse effects .

Subcellular Localization

This compound primarily localizes at the site of bacterial DNA gyrase and toposiomerase IV, where it exerts its inhibitory effects . This localization is crucial for its function as an antibacterial agent .

properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118120-51-7 (hydrochloride)
Record name Ofloxacin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3041085
Record name Ofloxacin
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Molecular Weight

361.4 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ofloxacin
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Solubility

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L
Record name Ofloxacin
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Record name Ofloxacin
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Mechanism of Action

Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division., Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr., Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes., Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
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Color/Form

Off-white to pale yellow crystalline powder, Colorless needles from ethanol

CAS RN

82419-36-1, 83380-47-6
Record name Ofloxacin
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Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo
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Record name (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
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Melting Point

250-257 °C (decomposes), 250 - 257 °C
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Synthesis routes and methods I

Procedure details

In a manner similar to that of Example 4, 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de]-1,4-benzoxazin- 6-carboxylic acid (II, X: fluoro) is reacted with 4-(t-butyldimethylsilyl)-1-methylpiperazine (III, R2, R3 and R4 : methyl; R5 : t-butyl) to obtain a solid compound.
Name
9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de]-1,4-benzoxazin- 6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(t-butyldimethylsilyl)-1-methylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1.0 g of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid and 2.85 g of N-methylpiperazine were added to 15 ml of dimethylsulfoxide. The mixture was stirred at a temperature of from about 100° to 110° C. (bath temperature) for 12 hours and the reaction mixture was concentrated to dryness in vacuo and 40 ml of water was added to the residue. Then the product was extracted with chloroform. The extract was dried and concentrated to dryness in vacuo. The residue was recrystallized from ethanol to provide 550 mg of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid as colorless needles with m.p. 250°-257° C. (with decomposition).
Name
9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1COc2c(F)c(F)cc3c(=O)c(C(=O)O)cn1c23
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.